4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione
Description
4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione (CAS 111102-83-1) is a fluorinated β-diketone characterized by a trifluoromethyl group at the 4-position and a 4-isopropylphenyl substituent at the 1-position. This compound belongs to a class of enolizable 1,3-diketones, which are widely used as chelating agents in coordination chemistry, catalysts in organic synthesis, and precursors for metal-organic frameworks (MOFs). The isopropyl group enhances lipophilicity and steric bulk, influencing solubility and reactivity compared to simpler aryl or heteroaryl analogues .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-propan-2-ylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-8(2)9-3-5-10(6-4-9)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOXSNQVCLOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189839 | |
| Record name | 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-17-7 | |
| Record name | 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Introduction
4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione is a fluorinated diketone that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Chemical Properties
- Molecular Formula : C13H13F3O2
- Molecular Weight : 256.24 g/mol
- CAS Number : [insert CAS number if available]
- Melting Point : 37-40 °C
- Boiling Point : 224 °C
The trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, which can affect its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that diketones, including derivatives of 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione, exhibit cytotoxic effects against various cancer cell lines. A notable study evaluated the compound's ability to induce apoptosis in human tumor cells. The mechanism involved the activation of caspase pathways leading to programmed cell death. The compound showed significant activity against oral squamous cell carcinoma with a CC50 value of approximately 7.8 µg/mL .
Antimicrobial Effects
The antimicrobial properties of fluorinated diketones have been explored in several studies. For instance, derivatives similar to 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione demonstrated inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances the lipophilicity of these compounds, facilitating membrane penetration and subsequent antimicrobial action .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by diketones. Research indicates that certain derivatives can act as inhibitors of heat shock proteins (HSPs), which are crucial for cancer cell survival under stress conditions. By inhibiting HSPs, these compounds can sensitize cancer cells to chemotherapy and enhance treatment efficacy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Induction of Apoptosis in HSC-2 Cells | Evaluate cytotoxicity | CC50 = 7.8 µg/mL; significant apoptosis induction |
| Antimicrobial Activity | Test against bacterial strains | Inhibition observed in S. aureus and E. coli |
| Enzyme Inhibition | Assess HSP inhibition | Enhanced sensitivity of cancer cells to chemotherapeutics |
The biological activity of 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione is primarily attributed to its ability to interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The trifluoromethyl group plays a pivotal role in modulating these interactions, thereby influencing the compound's overall bioactivity.
Scientific Research Applications
Organic Synthesis
4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione is utilized as a versatile building block in organic synthesis due to its electrophilic nature. It participates in various reactions:
- Schiff Base Formation : It can react with amines to form Schiff bases, which are intermediates for synthesizing complex organic molecules .
- Keto-enol Tautomerism : The compound exhibits keto-enol tautomerism, which is exploited in synthesizing other derivatives and compounds .
Medicinal Chemistry
The compound has been investigated for its potential pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various human cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the compounds .
- Antimalarial Properties : Some derivatives have been tested for their ability to inhibit the growth of chloroquine-resistant malaria strains, indicating potential use in antimalarial drug development .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry:
- Metal Complexation : It forms stable complexes with lanthanides and transition metals. Research has demonstrated its effectiveness in mixed-ligand chelate extraction processes for trivalent lanthanides like Nd(III) and Eu(III) from aqueous solutions .
Case Study 1: Synthesis of NNO Ketoimines
A study detailed the synthesis of a series of NNO ketoimines using 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione as a key reagent. The resulting ketoimines exhibited significant biological activities, showcasing the compound's utility in drug discovery .
Case Study 2: Antiplasmodial Activity
Research focused on synthesizing 3-trifluoromethyl-2-arylcarbonylquinoxaline derivatives using this diketone. The synthesized compounds were evaluated for their antiplasmodial activity against resistant strains of Plasmodium falciparum, demonstrating promising results that highlight the compound's potential in developing new antimalarial therapies .
Summary Table of Applications
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of 1,3-butanedione derivatives are heavily influenced by substituents on the aryl/heteroaryl ring. Below is a comparative analysis:
Halogen-Substituted Derivatives
- 4,4,4-Trifluoro-1-(4-chlorophenyl)-1,3-butanedione (CAS 326-06-7): The electron-withdrawing Cl group increases polarity and enhances chelation strength with metal ions (e.g., Ru, Mn). Used in ruthenium complexes for catalytic applications; exhibits higher thermal stability (decomposition >300°C) compared to non-halogenated analogues .
- 4,4,4-Trifluoro-1-(4-fluorophenyl)-1,3-butanedione (CAS 234.15 g/mol): Fluorine’s electronegativity further amplifies electron deficiency, increasing acidity (pKa ~6.5) and reactivity in nucleophilic substitutions. Limited commercial availability but studied for optical applications due to strong UV absorption .
Heteroaryl-Substituted Derivatives
- 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (CAS 326-91-0): The thienyl group introduces sulfur-based coordination sites, improving lanthanoid extraction efficiency in solvent systems. Demonstrated synergistic effects with calix[4]arene derivatives for selective metal ion separation .
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (CAS 326-90-9):
Bulky Alkyl/Aryl Derivatives
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7): Lacks substituents on the phenyl ring, resulting in lower steric hindrance and higher crystallinity (melting point ~45–50°C).
- 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione (CAS 35999-53-2):
Research Findings
- Metal Complexation : The isopropyl group in the target compound reduces coordination flexibility compared to thienyl or furyl derivatives but improves solubility in organic solvents, making it advantageous for pharmaceutical co-crystallization .
- Thermal Stability : Halogenated derivatives (Cl, F) exhibit higher decomposition temperatures (>300°C) than the target compound (~250°C), attributed to stronger dipole interactions .
- Biological Activity: Furyl and thienyl derivatives show notable antioxidant properties (up to 70% radical scavenging), whereas the isopropyl variant’s bioactivity remains understudied .
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione?
- Methodological Answer : A combination of FTIR , NMR , and X-ray crystallography is essential. FTIR identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ and C-F vibrations near 1200 cm⁻¹). NMR (¹H, ¹³C, and ¹⁹F) resolves electronic environments, particularly the trifluoromethyl group and aryl protons. X-ray crystallography provides unambiguous bond lengths and angles, critical for confirming enol-keto tautomerism common in 1,3-diketones . Quantum chemical calculations (e.g., DFT/B3LYP) further validate experimental spectra by simulating vibrational modes and electronic transitions .
Q. How should researchers handle and store 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione to ensure stability?
- Methodological Answer : Store the compound at 0–10°C in airtight containers to prevent degradation. Avoid prolonged exposure to heat (>45°C), as thermal decomposition of the trifluoromethyl group may occur. Solubility in methanol (as noted for structurally similar derivatives) allows preparation of stock solutions, but ensure solvents are anhydrous to avoid hydrolysis .
Q. What solubility characteristics are critical for experimental formulations of this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. Solubility tests should precede experimental setups to optimize concentration ranges for reactions or spectroscopic studies. For example, UV-Vis studies in methanol require degassing to minimize oxidation of the diketone moiety .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of electronic properties in 4,4,4-trifluoro-1-aryl-1,3-butanediones?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set calculates charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These analyses reveal the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the enolate form and enhances metal-binding affinity. Comparative studies with aryl substituents (e.g., isopropylphenyl vs. naphthyl) predict reactivity trends .
Q. What experimental approaches optimize lanthanide extraction efficiency using 4,4,4-trifluoro-1-aryl-1,3-butanedione derivatives?
- Methodological Answer : Combine the diketone with synergistic agents like p-tert-butylcalix[4]arene to improve selectivity for trivalent lanthanides. Adjust pH to 4–6 (acetate buffer) to favor enolate formation. Solvent systems with ionic liquids (e.g., 1-alkyl-3-methylimidazolium hexafluorophosphate) enhance phase separation and reduce solvent loss. Monitor extraction efficiency via ICP-MS or spectrophotometry .
Q. How do aryl substituents influence the chelating behavior of 4,4,4-trifluoro-1-aryl-1,3-butanediones?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring increase Lewis acidity at the diketone’s β-diketonate oxygen atoms, improving binding to hard metal ions (e.g., La³+, Eu³+). Conversely, electron-donating groups (e.g., -CH₃) reduce chelation strength. Substituent effects are quantified via stability constants (log β) from potentiometric titrations .
Q. How can contradictory data in solvent extraction studies be resolved?
- Methodological Answer : Contradictions often arise from competing equilibria (e.g., protonation, solvent coordination). Use Job’s method or slope analysis to determine stoichiometry. For example, synergistic systems may shift from 1:1 (diketone:metal) to 2:1 ratios with calixarene additives. Validate results with EXAFS or single-crystal XRD to confirm coordination geometry .
Key Notes
- Avoid commercial sources (e.g., Thermo Scientific, TCI Chemicals) for synthesis protocols; focus on peer-reviewed methodologies.
- Structural analogs (e.g., thienyl, naphthyl derivatives) provide comparative insights into reactivity and applications .
- Computational and experimental data must align; discrepancies may indicate tautomeric equilibria or solvent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
